molecular formula C12H21N3O2S B11164646 3-ethoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

3-ethoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B11164646
M. Wt: 271.38 g/mol
InChI Key: RVXKWPIEUWXWOB-UHFFFAOYSA-N
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Description

3-ethoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of ethyl 3-aminopropanoate with 2-methylbutan-2-yl isothiocyanate, followed by cyclization with hydrazine hydrate to form the thiadiazole ring. The reaction conditions usually include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group and thiadiazole ring contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H21N3O2S

Molecular Weight

271.38 g/mol

IUPAC Name

3-ethoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C12H21N3O2S/c1-5-12(3,4)10-14-15-11(18-10)13-9(16)7-8-17-6-2/h5-8H2,1-4H3,(H,13,15,16)

InChI Key

RVXKWPIEUWXWOB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=NN=C(S1)NC(=O)CCOCC

Origin of Product

United States

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